Product packaging for 1-methylpurin-6-amine(Cat. No.:)

1-methylpurin-6-amine

货号: B7821290
分子量: 149.15 g/mol
InChI 键: HPZMWTNATZPBIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1-Methylpurin-6-amine, also known as 1-Methyladenine or N1-Methyladenine, is a methylated purine derivative with the molecular formula C6H7N5 and a molecular weight of 149.16 g/mol . This compound is a key scaffold in medicinal chemistry, particularly in the design and synthesis of novel purine conjugates for research into anticancer agents . Studies on purine conjugates containing similar structures have demonstrated high cytotoxic activity against a panel of tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2) cells . The mechanism of action for such bioactive purine derivatives can involve the inhibition of DNA biosynthesis, making them compounds of interest in oncology research . Furthermore, methylation of purine bases is a fundamental process in biological systems, playing a vital role in modulating DNA structure and transcription, which informs the research context for this molecule . As a building block, it enables researchers to explore structure-activity relationships and develop new bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5 B7821290 1-methylpurin-6-amine

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZMWTNATZPBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC=NC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=NC=NC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Occurrence and Distribution of 1 Methyladenine

Endogenous Presence in Cellular Environments

The endogenous presence of 1-methyladenine (B1486985) is a well-documented phenomenon in cellular biology. It is not a product of DNA damage but rather a deliberate and reversible modification of RNA. nih.gov This modification is part of the broader field of epitranscriptomics, which studies the chemical modifications of RNA that regulate gene expression without altering the underlying genetic sequence. The m1A modification is found in both the nucleus and mitochondria, indicating its involvement in a variety of cellular functions. nih.govoup.com The levels of m1A can be dynamic, changing in response to different physiological conditions. nih.gov

Presence as a DNA Lesion

1-methyladenine (m1A) is not a standard base in DNA; its presence is typically the result of DNA damage caused by exposure to certain chemical agents. This modification is considered a DNA lesion because it disrupts the normal structure and function of the DNA molecule.

The formation of 1-methyladenine in DNA primarily occurs through the action of SN2 methylating agents. nih.gov These agents, which include environmental chemicals like methyl halides and laboratory reagents such as methyl methanesulfonate (B1217627), transfer a methyl group to the N1 position of the adenine (B156593) base. nih.gov The N1 position of adenine is crucial for the Watson-Crick base pairing with thymine (B56734). nih.gov Consequently, the addition of a methyl group at this site physically obstructs the formation of the normal A-T base pair, leading to a stall in DNA replication. nih.gov This blockage of replication makes 1-methyladenine a highly cytotoxic lesion. nih.gov

To counteract the detrimental effects of this DNA lesion, organisms have evolved specific DNA repair mechanisms. In both bacteria and humans, enzymes from the AlkB family of proteins are responsible for repairing 1-methyladenine in DNA. nih.govnih.govpnas.org These enzymes function as oxidative demethylases, directly reversing the methylation by removing the methyl group from the N1 position of adenine and restoring the original base. glpbio.commedchemexpress.com This process liberates formaldehyde (B43269) and fully repairs the damage. nih.gov In humans, while there are several AlkB homologs, ABH2 is considered the primary enzyme for repairing 1-methyladenine in DNA. nih.gov

Table 1: Formation and Repair of 1-Methyladenine as a DNA Lesion

Aspect Description Key Molecules/Enzymes References
Formation Alkylation of the N1 position of adenine in DNA. SN2 methylating agents (e.g., methyl methanesulfonate, methyl halides). nih.gov
Effect on DNA Disrupts Watson-Crick base pairing, blocks DNA replication. - nih.gov
Repair Mechanism Oxidative demethylation, directly reversing the base damage. AlkB family proteins (e.g., E. coli AlkB, human ABH2 and ABH3). nih.govnih.govpnas.org
Cellular Consequence of Damage Cytotoxicity. - nih.gov

Occurrence in Biofluids and Excreta

1-methyladenine, or more commonly its nucleoside form, 1-methyladenosine (B49728), has been detected in various human biofluids and excreta. Its presence in these fluids is often associated with the turnover of RNA, as it is a naturally occurring modification in certain RNA molecules. researchgate.net

The compound has been identified in human urine. researchgate.netebi.ac.uk The urinary excretion of modified nucleosides, including 1-methyladenosine, is thought to reflect the whole-body turnover of RNA. researchgate.net Studies have explored the patterns of urinary excretion of 1-methyladenosine in healthy individuals to establish baseline levels. researchgate.net Furthermore, significantly increased levels of 1-methyladenosine have been observed in the urine of patients with certain types of cancer, such as leukemia and lymphoma, suggesting its potential as a biomarker. researchgate.net

In addition to urine, 1-methyladenine has been detected in blood and feces. hmdb.ca While its presence in blood has been noted, quantitative data in healthy individuals is not extensively detailed in the provided search results. hmdb.ca However, its detection in feces suggests another route of excretion from the body. hmdb.ca

Table 2: Detection of 1-Methyladenine in Human Biofluids and Excreta

Biofluid/Excreta Status Associated Context References
Urine Detected RNA turnover, potential biomarker for leukemia and lymphoma. researchgate.netebi.ac.uk
Blood Detected (Expected but not Quantified) General circulation. hmdb.ca
Feces Detected Excretion. hmdb.ca

Links to Metabolic Processes and Disorders

1-methyladenine and its derivatives are connected to several metabolic processes and at least one specific inborn metabolic disorder. The primary link is through RNA metabolism, given that 1-methyladenosine is a post-transcriptional modification found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). researchgate.netnih.gov The synthesis and degradation of these RNA molecules are integral to cellular metabolism, and the presence of modified nucleosides like 1-methyladenosine is a direct consequence of these processes.

A notable association of 1-methyladenine with a specific metabolic disorder is its link to adenosine (B11128) deaminase deficiency. hmdb.ca Adenosine deaminase is an enzyme crucial for purine (B94841) metabolism. A deficiency in this enzyme leads to an accumulation of its substrates, including adenosine and deoxyadenosine, which can be toxic to certain cells. The connection to 1-methyladenine suggests a broader disruption of purine metabolism in this disorder. hmdb.ca

Furthermore, there is emerging research on the role of RNA modifications, including N6-methyladenosine (a different methylation of adenine) and potentially 1-methyladenosine, in the regulation of metabolic diseases such as glucose and lipid metabolism disorders. oup.comoup.commdpi.com While the direct role of 1-methyladenine in these conditions is less clear from the provided results compared to N6-methyladenosine, the general involvement of RNA methylation in metabolic regulation is an active area of investigation. oup.comoup.commdpi.com For instance, aberrant levels of 1-methyladenosine have been linked to liver tumorigenesis through the regulation of cholesterol metabolism. medchemexpress.com

Table 3: Association of 1-Methyladenine with Metabolic Processes and Disorders

Metabolic Area Connection to 1-Methyladenine Details References
RNA Metabolism Natural component of tRNA, rRNA, and mRNA. Its presence reflects the turnover and modification of RNA molecules. researchgate.netnih.gov
Purine Metabolism Linked to adenosine deaminase deficiency. Suggests a disruption in the broader purine metabolic pathway. hmdb.ca
Metabolic Disorders Potential role in glucose and lipid metabolism disorders. RNA methylation is increasingly recognized as a regulator of metabolic processes. Aberrant levels are associated with liver tumorigenesis via cholesterol metabolism regulation. oup.comoup.commdpi.commedchemexpress.com

Role of 1 Methyladenosine As a Post Transcriptional Rna Modification

Impact on RNA Structure and Conformation

The introduction of a methyl group at the N1 position of adenosine (B11128) has profound consequences for the structural and conformational dynamics of RNA molecules.

Under physiological conditions, the methylation at the N1 position of the purine (B94841) ring imparts a positive electrostatic charge to the adenosine base. oup.comnih.gov This positive charge is a key feature that distinguishes m1A from other RNA modifications. It disrupts the Watson-Crick base pairing with uracil (B121893), a fundamental interaction in RNA secondary structure. nih.gov The resulting electrostatic interactions are critical for the proper folding and function of the RNA molecule, particularly tRNA. oup.com

The presence of m1A can significantly alter both the local and global architecture of an RNA molecule. By preventing standard base pairing, m1A can induce conformational changes, such as favoring a hairpin structure in palindromic RNA sequences where m1A is stably located within the apical loops. nih.gov This modification can control the conformational equilibrium of RNA by blocking base-pairing to modulate the RNA duplex. nih.gov In tRNA, for example, m1A modifications have been shown to be crucial for achieving the correct three-dimensional L-shaped structure necessary for its function in protein synthesis. nih.gov

Regulation of Transfer RNA (tRNA) Biology

The m1A modification is particularly abundant and functionally significant in tRNA, where it plays a vital role in ensuring the fidelity and efficiency of translation. nih.gov

The chemical properties of m1A are instrumental in guiding the intricate folding of tRNA into its functional secondary ("cloverleaf") and tertiary (L-shape) structures. nih.govnih.gov By introducing a positive charge and preventing non-canonical base pairing, m1A modifications help to correctly orient the different arms of the tRNA molecule. nih.gov For example, the m1A9 modification in human mitochondrial tRNA-Lys shifts the equilibrium from an extended hairpin structure towards the functional L-shape by disrupting a destabilizing Watson-Crick interaction that would otherwise form. nih.gov

The m1A modification occurs at several specific positions within the tRNA molecule, with each site having distinct roles and distributions across different organisms. nih.gov In cytosolic tRNAs, m1A is found at positions 9, 14, 22, 57, and 58. nih.govcd-genomics.com

m1A9: This modification is found in both cytosolic and mitochondrial tRNAs and is important for the correct folding of the tRNA. nih.gov

m1A14: This is a rare modification that has so far only been identified in the cytosolic tRNAPhe of mammals. nih.govcd-genomics.com

m1A22: This modification has been identified exclusively in the tRNAs of bacteria. nih.govcd-genomics.com

m1A58: This is a highly conserved modification found in the T-loop of tRNAs across all three domains of life and is crucial for tRNA stability. oup.comnih.govcd-genomics.com

Significance for Translation Initiation

The modification of 1-methyladenosine (B49728) plays a crucial role in the initiation of protein synthesis. Its presence in both transfer RNA (tRNA) and mRNA can significantly influence the start of translation. In tRNA, particularly the initiator tRNA (tRNAiMet), the m1A modification at position 58 (m1A58) is vital for tRNA stability, which in turn promotes translation initiation. nih.govnih.gov Demethylation of m1A58, catalyzed by enzymes like ALKBH1, has been shown to decrease the initiation of translation. nih.gov

Furthermore, when located in the 5' untranslated region (5' UTR) of cytoplasmic mRNAs, m1A is thought to enhance translation by increasing the stability of the mRNA molecule. nih.gov Specifically, m1A modifications at the very first nucleotide of the transcript (the cap+1 position) show an even greater promotion of translation. nih.gov This modification can influence the balance between alternative and canonical translation initiation sites by modulating the intensity of specific initiation sites. cd-genomics.com The presence of m1A is often found at both canonical and alternative translation initiation sites. epigenie.com

Effects on Messenger RNA (mRNA) Processing and Function

The presence of 1-methyladenosine as a post-transcriptional modification has profound effects on the processing and function of messenger RNA.

Modulation of Watson-Crick Base Pairing in mRNA

A key feature of 1-methyladenosine is its ability to disrupt standard base pairing. The addition of a methyl group at the N1 position of adenosine interferes with the normal Watson-Crick base pairing between adenine (B156593) (A) and uracil (U) in RNA. nih.govnih.gov This disruption is due to the methyl group blocking the hydrogen bonding interface. nih.govoup.com Instead of the typical A-U pairing, m1A can lead to the formation of less stable Hoogsteen base pairs. nih.gov This alteration in base pairing can induce local melting of the RNA duplex structure. nih.gov

Influence on Reverse Transcription Processes

The disruption of Watson-Crick base pairing by 1-methyladenosine has a notable impact on reverse transcription, the process of generating complementary DNA (cDNA) from an RNA template. The m1A modification effectively stalls the reverse transcriptase enzyme, leading to truncations or mutations in the resulting cDNA product. nih.govresearchgate.net This characteristic is a cornerstone of several high-throughput sequencing methods designed to map m1A sites across the transcriptome. nih.govoup.com For instance, the m1A58 modification in tRNA3Lys acts as a stop site during the reverse transcription of the HIV-1 genome. nih.gov

Regulation of Protein Translation Efficiency

The influence of 1-methyladenosine on the efficiency of protein translation is highly dependent on its position within the mRNA molecule. When located in the 5' UTR, m1A generally promotes translation. nih.govnih.gov In contrast, m1A modifications within the coding sequence (CDS) of both nuclear and mitochondrial mRNAs tend to inhibit protein translation. nih.govcd-genomics.comoup.com This inhibitory effect is attributed to the interference of m1A with the base pairing between the mRNA codon and the tRNA anticodon. nih.govoup.com The presence of m1A in the CDS can interfere with ribosomal scanning or the binding of release factors, thereby modulating translation. nih.gov

The regulatory role of m1A in translation is multifaceted. For example, m1A-modified tRNAs are preferentially recruited to active polysomes, which enhances translation. nih.gov Conversely, mRNAs carrying m1A can experience translation repression due to the disruption of Watson-Crick base pairing. nih.gov

Positional Enrichment in mRNA (e.g., 5' UTRs, Start Codon Regions)

The distribution of 1-methyladenosine in mRNA is not random; it shows significant enrichment in specific regions. The majority of m1A modifications are found in the 5' UTR of mRNA, with a dramatic enrichment in the region immediately surrounding the start codon. nih.govcd-genomics.com Studies have shown that a high percentage of m1A modifications are located in the 5' UTR. nih.gov This positional preference underscores the significant role of m1A in regulating the initiation of translation. epigenie.com While highly enriched at the 5' end, the level of m1A methylation tends to decrease progressively towards the 3' end of the mRNA. nih.gov

Comparative Analysis with Other RNA Modifications (e.g., N6-methyladenosine)

When comparing 1-methyladenosine (m1A) to another common RNA modification, N6-methyladenosine (m6A), distinct differences in their distribution and functional implications become apparent.

Feature1-Methyladenosine (m1A)N6-Methyladenosine (m6A)
Position of Methyl Group N1 position of adenosineN6 position of adenosine
Effect on Watson-Crick Base Pairing Disrupts base pairing nih.govDoes not disrupt Watson-Crick base pairing
Positional Enrichment in mRNA Enriched in the 5' UTR and around the start codon nih.govConcentrated in the 3' UTR and around the stop codon nih.gov
Primary Regulatory Role in Translation Primarily promotes translation initiation when in the 5' UTR nih.govInfluences mRNA stability, splicing, and translation, often linked to decay nih.gov

The differing locations of these modifications on the adenosine base lead to different structural and functional consequences. The positive charge of m1A under physiological conditions can significantly alter RNA structure and its interactions with proteins. cd-genomics.com In contrast, m6A does not carry this positive charge and is recognized by a different set of "reader" proteins, such as those from the YTH domain family, which mediate its effects on RNA metabolism. nih.gov While both are reversible modifications, their distinct distributions along mRNA transcripts suggest they regulate gene expression through different mechanisms. nih.gov

1 Methyladenine As a Dna Lesion and Its Impact on Genomic Integrity

Formation of 1-Methyladenine (B1486985) Lesions in DNA

The formation of 1-methyladenine lesions is primarily a result of exposure to certain chemical agents that can transfer a methyl group to the adenine (B156593) base within the DNA structure.

1-methyladenine lesions are induced in DNA through the action of SN2 methylating agents. nih.gov These agents, which include environmental compounds like methyl halides and laboratory reagents such as methyl methanesulfonate (B1217627) (MMS), are capable of transferring a methyl group to the N1 position of adenine. nih.govnih.gov Alkylating agents are a significant source of DNA damage, and the specific type of lesion formed, including 1-meA, depends on the chemical nature of the agent (e.g., SN1 versus SN2 nucleophilic substitution). nih.gov The reaction with these agents leads to the formation of various DNA adducts, with 1-meA being a notable, albeit minor, lesion. nih.gov

Alkylating Agent Type Example Effect on Adenine
SN2 Alkylating AgentsMethyl methanesulfonate (MMS)Induces the formation of N1-methyladenine (1-meA) lesions. nih.govnih.gov
SN2 Alkylating AgentsMethyl Halides (naturally occurring)Induces the formation of N1-methyladenine (1-meA) lesions. nih.gov

The formation of 1-methyladenine is significantly more likely to occur in single-stranded DNA (ssDNA) than in double-stranded DNA (dsDNA). researchgate.netpnas.org This preference is due to the structure of the DNA double helix. In dsDNA, the N1 position of adenine is involved in Watson-Crick hydrogen bonding with thymine (B56734), which protects it from alkylation. nih.govnih.gov In contrast, when DNA is in a single-stranded conformation, such as during replication or transcription, the N1 position of adenine is exposed and more susceptible to attack by alkylating agents. pnas.org High-resolution NMR studies have shown that if 1-meA does form in a double helix, it alters the base pairing from a standard Watson-Crick pair to a T(anti)•m1A(syn) Hoogsteen base pair, which provides insight into why repair efficiency differs between ssDNA and dsDNA. nih.gov

Biological Consequences of Unrepaired 1-Methyladenine in DNA

If not repaired, the presence of 1-methyladenine lesions in the genome can have severe biological repercussions, primarily by obstructing essential cellular processes like DNA replication and by posing a risk for mutations.

1-methyladenine is a highly cytotoxic lesion because it acts as a physical block to DNA replication. researchgate.netnih.govnih.gov The methyl group at the N1 position of adenine prevents proper Watson-Crick base pairing, which stalls the progression of the DNA polymerase enzyme. nih.gov In studies using E. coli deficient in the AlkB repair protein, 1-meA lesions were shown to be potent blocks to replication. pnas.orgnih.gov The blockage of replication forks can lead to the formation of more severe DNA damage, such as double-strand breaks, ultimately threatening cell survival. nih.gov In human cells, specialized translesion synthesis (TLS) DNA polymerases are required to bypass the 1-meA lesion, highlighting the disruptive nature of this adduct. nih.gov

Condition Effect of 1-meA on DNA Replication Reference
In AlkB-deficient E. coliPotent blockade to DNA polymerase. pnas.orgnih.gov
In mammalian cellsPhysical block to replication fork elongation. nih.gov
In human cellsRequires specialized translesion synthesis polymerases (Pol ι, Pol θ, Pol η, Pol ζ) for bypass. nih.gov
Cellular Background (E. coli) Mutagenicity of 1-meA Base Inserted Opposite 1-meA
AlkB-deficient, SOS-deficient~1%Adenine vs. Thymine: 99.0% T
AlkB-proficient, SOS-deficientMutagenicity abrogatedAdenine vs. Thymine: 99.7% T
AlkB-deficient, SOS-inducedSlightly enhanced bypassAdenine vs. Thymine: 98.6% T

Enzymatic Pathways Associated with 1 Methyladenine

Methylation (Writing) of Adenine (B156593) to Form 1-Methyladenine (B1486985)

The enzymatic transfer of a methyl group to the N1 position of adenine in RNA is primarily carried out by a class of enzymes known as tRNA (adenine-N1-)-methyltransferases.

These enzymes catalyze the formation of N1-methyladenine in transfer RNA (tRNA) molecules, a modification that is essential for the stability and proper function of tRNA. The presence of 1-methyladenine, particularly at position 58 in the TΨC loop, is a highly conserved feature in eukaryotic tRNA. nih.gov This modification is crucial for maintaining the structural integrity of the tRNA molecule. nih.gov

The methylation reaction catalyzed by tRNA (adenine-N1-)-methyltransferases utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govnih.gov SAM is a universal biological cofactor involved in numerous methyl transfer reactions. nih.govnih.gov The enzyme facilitates the transfer of the methyl group from SAM to the N1 position of a specific adenine residue within the tRNA substrate. This process is highly specific, ensuring that methylation occurs at the correct location within the tRNA molecule.

The general mechanism involves the binding of both the tRNA substrate and the SAM cofactor to the active site of the methyltransferase. The enzyme then positions the methyl group of SAM in close proximity to the N1 atom of the target adenine, facilitating the nucleophilic attack and subsequent transfer of the methyl group.

Several specific enzymes are responsible for the formation of 1-methyladenine in different RNA species and cellular compartments.

TRMT6/TRMT61A: In the cytoplasm, the formation of 1-methyladenine at position 58 (m¹A58) of tRNA is catalyzed by a heterodimeric complex composed of TRMT6 and TRMT61A. researchgate.netresearchgate.net TRMT61A functions as the catalytic subunit, while TRMT6 is the non-catalytic subunit that aids in substrate binding. researchgate.netresearchgate.net This complex is not only crucial for tRNA modification but has also been implicated in the methylation of certain mRNAs. nih.gov The proper functioning of the TRMT6/TRMT61A complex is essential for processes such as T-cell proliferation. nih.gov

NML (Nucleomethylin): Nucleomethylin is the human homolog of the yeast protein Rrp8 and is responsible for the N1-methylation of adenine in the large subunit of ribosomal RNA (rRNA). researchgate.netdoaj.org Specifically, NML catalyzes the formation of 1-methyladenine at position 1322 of the 28S rRNA in humans. researchgate.net This modification is important for the local structure of the ribosome and can impact the translation of specific metabolic enzymes. doaj.org

BMT2: In yeast, the enzyme Bmt2 is an S-adenosyl-L-methionine-dependent methyltransferase that specifically methylates adenine at position 2142 of the 25S rRNA. ebi.ac.uk

TRMT10C: This enzyme is located in the mitochondria and is part of a subcomplex of the mitochondrial ribonuclease P. uniprot.orgjensenlab.org TRMT10C is responsible for catalyzing the formation of N1-methyladenine at position 9 (m¹A9) of mitochondrial tRNAs. uniprot.orgjensenlab.orguniprot.org This modification is critical for the proper folding and function of certain mitochondrial tRNAs. nih.gov

TRMT61B: Also found in the mitochondria, TRMT61B is a methyltransferase that is responsible for the formation of 1-methyladenosine (B49728) at position 58 of several human mitochondrial tRNAs, including tRNALeu(UUR), tRNALys, and tRNASer(UCN). nih.govuniprot.org Additionally, TRMT61B has been shown to methylate the 16S mitochondrial rRNA at position 947. nih.govplos.org

Table 1: Specific Methyltransferase Enzymes for 1-Methyladenine Formation

Enzyme Cellular Location Substrate RNA Position of Methylation
TRMT6/TRMT61A Cytoplasm tRNA, mRNA A58
NML Nucleolus 28S rRNA A1322 (human)
BMT2 Nucleolus (Yeast) 25S rRNA A2142 (yeast)
TRMT10C Mitochondria tRNA A9
TRMT61B Mitochondria tRNA, 16S rRNA A58, A947

tRNA (adenine-N1-)-methyltransferases (EC 2.1.1.36)

Demethylation (Erasing) of 1-Methyladenine

The removal of the methyl group from 1-methyladenine is a critical process for reversing this modification and is carried out by a family of enzymes known as alpha-ketoglutarate-dependent dioxygenases.

The AlkB family of proteins are Fe(II)/α-ketoglutarate-dependent dioxygenases that play a crucial role in the repair of alkylated DNA and RNA bases, including 1-methyladenine. nih.govfrontiersin.orgresearchgate.net These enzymes catalyze the oxidative demethylation of 1-methyladenine, restoring it to adenine. nih.govresearchgate.net This process is a direct reversal mechanism of DNA and RNA damage. nih.gov

The catalytic mechanism of AlkB proteins involves the use of molecular oxygen, Fe(II), and α-ketoglutarate. nih.gov The enzyme oxidizes the methyl group on 1-methyladenine, leading to the formation of an unstable hydroxymethyl intermediate. This intermediate then spontaneously releases formaldehyde (B43269), resulting in the restoration of the original adenine base. researchgate.net The reaction also involves the decarboxylation of α-ketoglutarate to succinate (B1194679) and carbon dioxide. researchgate.net

Different members of the AlkB family exhibit varying substrate specificities. For instance, the E. coli AlkB protein and the human homolog ALKBH3 show a preference for single-stranded DNA (ssDNA) and can also repair 1-methyladenine in RNA. nih.gov In contrast, the human homolog ALKBH2 displays a preference for double-stranded DNA (dsDNA). nih.gov ALKBH1 has been shown to demethylate 1-methyladenine at position 58 in tRNAs. frontiersin.org

Table 2: Substrate Preferences of Select AlkB Family Proteins for 1-Methyladenine Demethylation

Enzyme Organism Preferred Substrate
AlkB E. coli ssDNA, RNA
ALKBH1 Human tRNA (A58)
ALKBH2 Human dsDNA
ALKBH3 Human ssDNA, RNA

Alpha-Ketoglutarate-Dependent Dioxygenases (AlkB Family Proteins)

Catalytic Repair of DNA and RNA Lesions

The oxidative demethylation process is a form of catalytic repair. Unlike stoichiometric repair mechanisms where the repair protein is consumed in the reaction, enzymes like AlkB and its homologs function as true catalysts, capable of repairing multiple lesions. pnas.org This direct reversal pathway efficiently corrects cytotoxic and mutagenic lesions such as 1-methyladenine (1-meA) and 3-methylcytosine (B1195936) (3-meC), which can otherwise block DNA replication and interfere with Watson-Crick base pairing. pnas.orge3s-conferences.orgnih.gov By directly removing the methyl adduct, the cell avoids the more complex and potentially error-prone pathways that involve excision of the damaged base and resynthesis of the DNA strand. pnas.org

Human AlkB Homologs (ALKBH1, ALKBH2, ALKBH3)

Humans possess nine homologs of the E. coli AlkB protein, designated ALKBH1 through ALKBH8 and the fat mass and obesity-associated protein (FTO). nih.govwikipedia.org Among these, ALKBH1, ALKBH2, and ALKBH3 are well-characterized as demethylases that act on nucleic acid lesions. frontiersin.orgrsc.org While they share a conserved catalytic core, they have evolved distinct substrate specificities and cellular roles. frontiersin.orgnih.gov

The human AlkB homologs exhibit both distinct and overlapping specificities for various methylated bases and nucleic acid structures. nih.gov

ALKBH1 has demonstrated diverse enzymatic activities. It functions as a demethylase for N1-methyladenine (m1A) in transfer RNA (tRNA). nih.gov It also acts as a primary eraser of N6-methyladenine (N6-mA) in specific DNA contexts, particularly in unpairing regions like bubbled or bulged DNA, rather than standard single-stranded or double-stranded DNA. scienceopen.com

ALKBH2 is a key enzyme for the repair of alkylated DNA within the nucleus. frontiersin.org It strongly prefers double-stranded DNA (dsDNA) as a substrate and efficiently repairs lesions like 1-methyladenine and 3-methylcytosine. frontiersin.orgnih.gov Its structure is adapted to scan the DNA duplex for damage and flip out the methylated base for repair. frontiersin.org

ALKBH3 shows a broader substrate preference for single-stranded DNA (ssDNA) and RNA over dsDNA. frontiersin.orgnih.gov It effectively reverses 1-methyladenine and 3-methylcytosine damage in these contexts. frontiersin.orgresearchgate.net The preference for single-stranded substrates makes ALKBH3 particularly important for repairing lesions in RNA and in transiently single-stranded regions of DNA during replication and transcription. frontiersin.org

Substrate Specificity of Human ALKBH1, ALKBH2, and ALKBH3
EnzymePrimary SubstratesPreferred Nucleic Acid StructureReference
ALKBH1N1-methyladenine (in tRNA), N6-methyladenine (in DNA)Unpairing DNA (bubbles, bulges), tRNA nih.govscienceopen.com
ALKBH21-methyladenine, 3-methylcytosineDouble-stranded DNA (dsDNA) frontiersin.orgnih.gov
ALKBH31-methyladenine, 3-methylcytosineSingle-stranded DNA (ssDNA), RNA frontiersin.orgnih.govresearchgate.net

The distinct functions of ALKBH1, ALKBH2, and ALKBH3 are also reflected in their different cellular localizations and activities. ALKBH1 is widely distributed within the cell, being found in the nucleus, cytoplasm, and notably, the mitochondria. nih.govnih.gov ALKBH2 primarily resides and functions in the cell nucleus, consistent with its role in repairing the dsDNA of the genome. frontiersin.org ALKBH3 is also found in the nucleus but is present in the cytoplasm as well, aligning with its activity on both nuclear DNA and various RNA species. frontiersin.org The expression and activity of these enzymes can vary between tissues and in response to cellular stress, indicating a dynamic regulation of nucleic acid demethylation.

Base Excision Repair (BER) Glycosylases (e.g., AfAlkA in Archaea)

While oxidative demethylation is a major repair strategy in bacteria and mammals, some organisms, particularly in the domain of Archaea, lack AlkB homologs. nih.govembopress.org These organisms utilize an alternative pathway, Base Excision Repair (BER), to handle lesions like 1-methyladenine and 3-methylcytosine. embopress.orgnih.gov In this pathway, the first step is carried out by a DNA glycosylase. nih.gov

An example is the MPG enzyme AfAlkA from the hyperthermophilic archaeon Archaeoglobus fulgidus. embopress.org This enzyme recognizes and excises the 1-methyladenine base by cleaving the N-glycosidic bond that links the base to the deoxyribose sugar. nih.govembopress.org This action removes the damaged base entirely, leaving behind an apurinic/apyrimidinic (AP) site in the DNA. nih.gov This AP site is then further processed by subsequent enzymes in the BER pathway, including an AP endonuclease, a DNA polymerase, and a DNA ligase, which collectively work to restore the correct nucleotide and maintain genome integrity. wikipedia.org This demonstrates a fundamentally different strategy for repairing 1-meA compared to the direct reversal mechanism of AlkB enzymes. nih.govembopress.org

Interactions with "Reader" Proteins and Downstream Processes

Beyond its role as a DNA lesion, 1-methyladenine (m1A) is also a widespread and dynamic post-transcriptional modification in RNA, particularly messenger RNA (mRNA). nih.govsci-hub.se The biological effects of this modification are mediated by "reader" proteins that specifically recognize and bind to m1A-modified transcripts. nih.gov

Research into m1A readers is an emerging field. These proteins are crucial because they translate the chemical mark into a functional cellular response, influencing processes such as RNA stability, splicing, and protein translation. nih.gov For example, studies have shown that m1A modifications are enriched near the translation initiation site (start codon) of thousands of mammalian transcripts. nih.govsci-hub.se The presence of m1A in these structured 5' untranslated regions (5' UTRs) correlates positively with the efficiency of protein production, suggesting that reader proteins may be involved in modulating translation initiation. nih.gov

One identified reader protein is YTHDF3, which has been shown to recognize and bind to m1A modifications in mRNA. nih.gov This binding can influence the fate of the target mRNA; for instance, it can promote the degradation of specific transcripts, thereby regulating gene expression at the post-transcriptional level. nih.gov The interplay between "writer" enzymes that add the m1A mark, "eraser" enzymes (like ALKBH1 and ALKBH3) that remove it, and "reader" proteins that interpret it creates a complex regulatory network that fine-tunes gene expression. nih.gov

Structural Biology and Molecular Interactions of 1 Methyladenine

Tautomerism and Ionization States of 1-Methyladenine (B1486985)

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For purine (B94841) bases like adenine (B156593), this phenomenon primarily involves amino-imino tautomerism. The specific tautomeric forms present and their relative abundance are influenced by the surrounding environment.

Amine, Imino-N9H, and Imino-N7H Forms

1-Methyladenine can exist in several tautomeric forms. The primary forms are the amine form and two principal imino forms, where a proton has shifted from the exocyclic amino group to a nitrogen atom within the purine ring system. These are designated as the imino-N9H and imino-N7H tautomers, depending on which nitrogen atom accepts the proton.

Amine Form: This is the canonical form, with an amino group (-NH2) at the C6 position.

Imino-N9H Form: In this tautomer, a proton has moved from the exocyclic amino group to the N9 position of the purine ring, resulting in an imino group (=NH) at C6.

Imino-N7H Form: Similarly, this tautomer involves the migration of a proton from the exocyclic amino group to the N7 position, also forming an imino group at C6.

Dominant Tautomeric Forms in Different Environments

The dominant tautomeric form of a molecule can vary significantly depending on the environment, such as in the gas phase versus in a solvent like water. Theoretical and computational studies on adenine, the parent compound of 1-methyladenine, provide insights into these preferences.

For adenine, the amino-N9H tautomer is consistently found to be the most stable form in both the gas phase and in aqueous solution . nih.govnih.gov While direct experimental or extensive computational studies specifically on the tautomeric equilibrium of 1-methyladenine are limited, the general principles observed for adenine are expected to largely apply. The presence of the methyl group at the N1 position may introduce some electronic and steric effects that could slightly alter the relative energies of the tautomers, but the amino form is still predicted to be the most prevalent under physiological conditions.

The polarity of the solvent plays a crucial role in tautomeric stability. nih.gov Solvation can influence the tautomeric equilibrium by stabilizing more polar forms through intermolecular interactions like hydrogen bonding. nih.govnih.gov For instance, computational studies on adenine have shown that interactions with water molecules can significantly lower the energy barriers for tautomerization, potentially increasing the population of less stable tautomers compared to the gas phase. nih.gov

Tautomeric FormGeneral Stability in Gas Phase (based on Adenine)General Stability in Aqueous Solution (based on Adenine)
AmineMost StableMost Stable
Imino-N9HLess StableLess Stable
Imino-N7HLess StableLess Stable

Hoogsteen Base Pairing in 1-Methyladenine Modified DNA

The methylation at the N1 position of adenine, which is directly involved in the canonical Watson-Crick hydrogen bonding with thymine (B56734), forces a significant alteration in its base-pairing geometry within the DNA double helix.

Alteration from Watson-Crick to Hoogsteen Pairing

In a standard DNA duplex, adenine pairs with thymine via two hydrogen bonds in a Watson-Crick geometry. However, the presence of a methyl group on the N1 nitrogen of adenine in 1-methyladenine creates steric hindrance and prevents the formation of this canonical base pair. To accommodate this modification, the 1-methyladenine base rotates around the glycosidic bond, leading to the formation of a Hoogsteen base pair with thymine. This alternative pairing configuration involves different hydrogen bonding interactions between the two bases.

Implications for DNA Double-Helix Structure and Repair Efficiency

The switch from Watson-Crick to Hoogsteen base pairing has significant consequences for the local structure of the DNA double helix. Hoogsteen base pairs have different geometric parameters compared to Watson-Crick pairs, resulting in a distortion of the DNA backbone. This can lead to a bend or kink in the DNA structure, which can be recognized by cellular machinery.

This structural perturbation is particularly important for DNA repair. The presence of 1-methyladenine is a form of DNA damage that can be cytotoxic and mutagenic. The structural alteration caused by the Hoogsteen base pair serves as a recognition signal for DNA repair enzymes, such as the AlkB family of proteins. The efficiency of these repair enzymes can be influenced by the specific structural context of the lesion, including whether the DNA is single-stranded or double-stranded.

Base Pairing TypeDescriptionImplication of 1-Methyladenine
Watson-CrickCanonical base pairing in DNA, involving the N1 position of adenine.Prevented due to steric hindrance from the methyl group.
HoogsteenAlternative base pairing geometry adopted to accommodate the N1-methyl group.Results in a distorted DNA structure.

Receptor Binding of 1-Methyladenine in Biological Responses

Beyond its role in DNA structure, 1-methyladenine functions as a crucial signaling molecule in certain biological processes, most notably in the induction of oocyte maturation in starfish.

This process is initiated by the binding of 1-methyladenine to a specific receptor on the surface of the oocyte. nih.govcuni.cz This receptor-ligand interaction triggers a downstream signaling cascade that ultimately leads to the resumption of meiosis, preparing the oocyte for fertilization. nih.govcuni.cz

Studies on starfish oocytes have demonstrated that this binding is highly specific. cuni.cz Analogs of 1-methyladenine with modifications to the N1-substituent or the 6-amino group show varying degrees of agonist or antagonist activity, highlighting the precise molecular recognition required for a biological response. cuni.cz For example, 1-ethyladenine (B14701747) acts as an effective agonist, while 1-propyladenine is a weak antagonist. cuni.cz The binding of 1-methyladenine to its receptor is also pH-dependent and can be inhibited by other biologically active analogs, further confirming the specificity of this interaction. The initial action of the hormone appears to be mediated by a heterotrimeric G-protein. nih.gov

Biological ProcessRole of 1-MethyladenineMechanism
Starfish Oocyte MaturationInduces the resumption of meiosis. nih.govcuni.czBinds to a specific G-protein coupled receptor on the oocyte surface, initiating a signaling cascade. nih.govcuni.cz

Characterization of Specific Receptor Sites (e.g., Starfish Oocyte Cortices)

The receptor for 1-methyladenine in starfish oocytes is located on the external surface of the oocyte. semanticscholar.org Research involving the use of a tritiated, biologically active form of 1-methyladenine ([3H]1MeAde) has enabled the characterization of these receptor sites on isolated oocyte cortices. nih.gov

Binding of [3H]1MeAde to these cortices is a rapid process, achieving equilibrium within approximately 15 minutes, a timeframe that aligns with the hormone-dependent period necessary for inducing oocyte maturation. nih.gov Analysis of this binding reveals a single class of receptor sites. nih.gov The interaction is pH-dependent, with optimal binding observed in a pH range of 6.4 to 8.0. nih.gov

Studies have identified the receptor as a G-protein coupled receptor (GPCR). semanticscholar.orgcambridge.org Upon binding of 1-methyladenine, the associated G-protein, which is similar to mammalian Gi, is activated. semanticscholar.org This activation is a critical step in the signal transduction cascade that leads to the reinitiation of meiosis in the oocyte. semanticscholar.org

Table 1: Binding Characteristics of 1-Methyladenine Receptor in Starfish Oocyte Cortices

ParameterValue
Dissociation Constant (Kd)0.3 µM
Binding Capacity0.02 fmol per cortex
Time to Equilibrium~15 minutes
Optimal pH Range6.4 - 8.0

Structure-Activity Relationships for Receptor Interaction

The specificity of the 1-methyladenine receptor is evident from structure-activity relationship studies, which have demonstrated that only specific analogs of 1-methyladenine can effectively bind to the receptor and elicit a biological response.

Biologically active analogs, such as 1-benzyladenine and 1-ethyladenine, have been shown to inhibit the specific binding of [3H]1MeAde to oocyte cortices, indicating that they compete for the same receptor site. nih.gov Conversely, a range of biologically inactive analogs fail to inhibit this binding, highlighting the stringent structural requirements for receptor interaction. nih.gov These inactive analogs include compounds with modifications at different positions of the purine ring or the exocyclic amine. For instance, methylation at the 2 or 3 position (2-methyladenine, 3-methyladenine), simultaneous methylation at the 1 and 9 positions (1,9-dimethyladenine), or replacement of the exocyclic amine with a hydroxyl group (1-methylhypoxanthine) results in a loss of biological activity and receptor binding. nih.gov

These findings underscore the importance of the methyl group at the 1-position and the amino group at the 6-position of the purine ring for effective receptor recognition and activation.

Table 2: Receptor Binding Activity of 1-Methyladenine Analogs

CompoundBiological ActivityInhibition of [3H]1MeAde Binding
1-MethyladenineActive-
1-BenzyladenineActiveYes
1-EthyladenineActiveYes
2-MethyladenineInactiveNo
3-MethyladenineInactiveNo
1,9-DimethyladenineInactiveNo
1-MethylhypoxanthineInactiveNo

Computational and Biophysical Studies on 1 Methyladenine

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful computational tools used to investigate the electronic structure, geometry, and energetic properties of molecules. These methods have been applied to 1-methyladenine (B1486985) (1-meA), also known as 1-methylpurin-6-amine, to provide fundamental insights into its molecular characteristics.

DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For methylated derivatives of nucleic acid bases like 1-methyladenine, methods such as B3LYP with basis sets like 6-311++G(d,p) are used to compute optimized geometrical parameters. These calculations have shown that the purine (B94841) ring system in methylated adenines is largely planar. nih.gov

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as bond stretching and bending. The calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectral bands. nih.gov For instance, time-dependent DFT (TD-DFT) has been used to model the excited-state geometries of related compounds like 9-methyladenine, providing insights into structural changes upon electronic excitation. acs.org

Table 1: Representative DFT Functionals and Basis Sets for Molecular Property Calculations This table is for illustrative purposes and may not reflect a specific study.

Computational Method Basis Set Properties Calculated
DFT (B3LYP) 6-311++G(d,p) Optimized Geometry, Vibrational Frequencies
TD-DFT (CAM-B3LYP) 6-31G(d) Excited-State Geometries, Electronic Transitions
MP2 6-31G(d,p) Tautomeric Geometries and Energies

Like other nucleic acid bases, 1-methyladenine can exist in different tautomeric forms, which are isomers that differ in the location of a proton. DFT and other high-level quantum chemical calculations are crucial for determining the relative stabilities of these tautomers. researchgate.net These studies involve calculating the energies of various tautomeric forms to identify the most stable isomer under specific conditions (e.g., in the gas phase or in solution). researchgate.net Methylation at different sites on the adenine (B156593) ring can influence the tautomeric equilibrium, potentially stabilizing rare tautomers that could have implications for mutagenesis. researchgate.net

Furthermore, computational studies have explored the effects of ionization on the stability and structure of methylated nucleobases. nih.gov Ionization, the process of losing or gaining an electron to form a cation or anion, significantly alters the molecule's electronic distribution. Calculations show that ionization can affect bond lengths, ring planarity, and the relative energies of different tautomers. nih.gov For example, a study on 1-methylcytosine, a related methylated pyrimidine (B1678525), demonstrated that both positive and negative ionization change its geometric and energy-based parameters. nih.gov Similar investigations on 1-methyladenine help to understand its behavior in different chemical environments and its response to processes like oxidative damage or charge transfer within DNA. rsc.org

Molecular Dynamics Simulations for Ligand Diffusion and Enzyme Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of molecules over time. These simulations are particularly valuable for studying dynamic processes, such as the interaction of 1-methyladenine with DNA repair enzymes.

1-methyladenine is a form of DNA damage that is repaired by enzymes such as E. coli AlkB, an Fe(II)/2-oxoglutarate-dependent dioxygenase. nih.govresearchgate.net The repair mechanism involves the oxidative demethylation of the 1-meA lesion, a process that requires molecular oxygen (O2) to reach the enzyme's active site. nih.gov Understanding how O2 travels from the solvent to the deeply buried active site is a key question that has been addressed using MD simulations. nih.govrsc.orgresearchgate.net

Computational studies have employed extensive MD simulations to map the potential pathways for O2 diffusion within the AlkB enzyme. rsc.orgresearchgate.net These simulations have identified potential intramolecular tunnels through which O2 can migrate from the protein surface to the catalytic iron center. nih.govrsc.org By calculating the potential of mean force (PMF), researchers can determine the free energy profile for O2 transport along these tunnels, revealing the energetic barriers and favorable routes for diffusion. rsc.orgresearchgate.net The results indicate that O2 undergoes passive transport into the active site. rsc.org These simulations also highlight the role of specific amino acid residues, such as W178, in gating the tunnel and controlling O2 access. nih.gov

Table 2: Key Findings from MD Simulations of O2 Diffusion in AlkB

Simulation Aspect Finding Reference
Diffusion Pathway Two potential intramolecular tunnels identified; one provides a viable route for O2. rsc.org
Transport Mechanism Free energy calculations indicate passive transport of O2 from the protein surface. rsc.org
Key Residues The side chain of residue W178 is proposed to act as a gate for the O2 diffusion tunnel. nih.gov
Enzyme Dynamics Mutation of the conserved residue Y178 has significant effects on AlkB dynamics and O2 transport. rsc.org

Spectroscopic Investigations (e.g., NMR, IR, Raman, UV Absorption)

Spectroscopic techniques are indispensable experimental methods for probing the structure, conformation, and dynamics of molecules like 1-methyladenine in various environments.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of molecules in solution. NMR studies have been instrumental in understanding the structural consequences of incorporating 1-methyladenine into DNA duplexes. nih.gov Methylation at the N1 position of adenine disrupts the standard Watson-Crick hydrogen bonding seen in a normal A-T base pair. nih.gov

Infrared (IR), Raman, and Ultraviolet (UV) absorption spectroscopy provide complementary information. researchgate.netnih.gov

IR and Raman spectroscopy probe the vibrational modes of the molecule. Experimental IR and Raman spectra of methylated adenines have been recorded and compared with frequencies calculated from DFT, aiding in the detailed assignment of vibrational modes. nih.govresearchgate.net

UV Absorption Spectroscopy , combined with UV Resonance Raman (UVRR), is used to study the electronic transitions and the initial structural dynamics of the molecule in its excited electronic states. nih.gov This is important for understanding the photostability and photochemical behavior of 1-methyladenine. nih.gov

Table 3: Spectroscopic Techniques and Their Applications to 1-Methyladenine

Technique Application Key Findings Reference
NMR Solution structure of 1-meA in DNA Formation of T•m1A Hoogsteen base pairs; 1-meA adopts a syn conformation. nih.gov
IR/Raman Vibrational mode analysis Provides a "fingerprint" of the molecule; used in conjunction with DFT calculations. nih.govresearchgate.net
UV Resonance Raman Excited-state dynamics Elucidates initial structural changes upon UV light absorption. nih.gov

Monitoring pH-Induced Changesglenresearch.com

Computational and biophysical studies are instrumental in elucidating the structural and electronic changes that this compound, also known as 1-methyladenine, undergoes in response to variations in environmental pH. The methylation at the N-1 position of the purine ring significantly alters the compound's basicity compared to its parent molecule, adenine. glenresearch.comsemanticscholar.org This section details the methods used to monitor these pH-induced alterations.

The N-1 methylation makes 1-methyladenine a considerably stronger base than adenine, with a pKa of approximately 8.25, in contrast to adenine's pKa of 3.5. glenresearch.comsemanticscholar.org This higher pKa value means that the N-1 position remains protonated and carries a positive charge at physiological pH. The transition between the protonated (cationic) form and the neutral form can be effectively monitored using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy is a powerful, non-invasive technique for observing pH-dependent structural characteristics at an atomic level. bmrb.ionih.gov In a typical NMR-monitored pH titration, spectra are recorded at various pH points. As the pH of the solution is increased from acidic to alkaline, the deprotonation of the N-1 position occurs around its pKa. This change in the protonation state alters the local electronic environment of the nearby nuclei, leading to characteristic changes in their chemical shifts. nih.gov Protons on the purine ring (e.g., H2 and H8) and the protons of the N-1 methyl group are particularly sensitive to this change and can be monitored to track the deprotonation event.

The expected changes in ¹H NMR chemical shifts for 1-methyladenine upon transition from a protonated state (below pKa) to a neutral state (above pKa) are illustrated in the table below. Deprotonation typically leads to an upfield shift (lower ppm) for adjacent protons due to increased electron shielding.

ProtonExpected Chemical Shift (δ) at pH < 7 (Protonated Form)Expected Chemical Shift (δ) at pH > 9 (Neutral Form)Expected Δδ (ppm)
H2~8.5~8.2~0.3
H8~8.3~8.0~0.3
N1-CH₃~4.0~3.7~0.3

Table 1. Representative ¹H NMR chemical shift changes for 1-methyladenine as a function of pH. The values illustrate the expected upfield shift upon deprotonation of the purine ring. Actual values may vary based on experimental conditions.

In addition to NMR, UV-Vis spectroscopy can also be employed to monitor pH-induced changes. The protonation state of the purine ring affects its electronic structure and, consequently, its UV absorption profile. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be accurately determined.

These biophysical methods provide detailed insights into the pH-dependent behavior of 1-methyladenine, which is fundamental to understanding its role and conformational dynamics in larger biological molecules like RNA. glenresearch.com

Advanced Analytical Methodologies for 1 Methyladenine Research

Mass Spectrometry (MS) Based Techniques

Mass spectrometry has become an indispensable tool for the analysis of RNA modifications. Its high sensitivity and specificity allow for the precise identification and quantification of modified nucleosides within complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the global quantification of 1-methyladenine (B1486985) in RNA. nih.govspringernature.com This technique first involves the enzymatic digestion of total RNA into individual nucleosides. nih.gov These nucleosides are then separated using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) or a C18 reverse-phase column. frontiersin.org Following separation, the nucleosides are introduced into a mass spectrometer.

The mass spectrometer operates by ionizing the nucleosides and then separating them based on their mass-to-charge ratio (m/z). For 1-methyladenine, the protonated molecule [M+H]⁺ is typically observed at an m/z of 282.1. frontiersin.org To enhance specificity and confirm the identity of the compound, tandem mass spectrometry (MS/MS) is employed. In this process, the ion corresponding to 1-methyladenine is selected and fragmented, producing a characteristic pattern of product ions. The transition from the precursor ion to a specific product ion is monitored for quantification. For 1-methyladenine, a common transition monitored is m/z 282.1 → 150.0. frontiersin.org The use of stable isotope-labeled internal standards is a common practice to ensure accurate quantification. electronicsandbooks.com This methodology is highly sensitive, capable of detecting even low levels of 1-methyladenine. electronicsandbooks.comresearchgate.net

Table 1: Key Parameters in LC-MS/MS Analysis of 1-Methyladenine
ParameterDescriptionTypical Value/Method
Sample PreparationEnzymatic hydrolysis of RNA to single nucleosides.Nuclease P1 and alkaline phosphatase digestion. nih.gov
Chromatographic SeparationSeparation of nucleosides prior to mass analysis.Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 reverse-phase column. frontiersin.org
Ionization ModeMethod for generating ions from the nucleosides.Positive Electrospray Ionization (ESI+). nih.gov
Precursor Ion (m/z)Mass-to-charge ratio of the intact 1-methyladenosine (B49728) molecule.282.1 [M+H]⁺. frontiersin.org
Product Ion (m/z)Characteristic fragment ion used for identification and quantification.150.0. frontiersin.org
Quantification ModeMass spectrometry method for quantitative analysis.Multiple Reaction Monitoring (MRM). acs.org

A significant analytical challenge in the study of 1-methyladenine is its differentiation from other methylated adenine (B156593) isomers, such as N6-methyladenine (m6A) and N3-methyladenine (m3A). researchgate.net These isomers have the same elemental composition and therefore the same exact mass, making them indistinguishable by a single stage of mass spectrometry. researchgate.netmdpi.com

However, the combination of liquid chromatography and tandem mass spectrometry provides a robust solution to this problem. Due to differences in their chemical structures and polarities, these isomers can often be separated chromatographically. For instance, 1-methyladenine and N6-methyladenine typically exhibit different retention times on a chromatography column, allowing for their separation before they enter the mass spectrometer. researchgate.net

Table 2: Differentiating Methylated Adenine Isomers
IsomerCommon AbbreviationKey Differentiating FeatureReference
1-methyladeninem1ADistinct chromatographic retention times and unique fragmentation patterns in tandem MS. researchgate.net
N6-methyladeninem6A
N3-methyladeninem3A

Sequencing Technologies for RNA Modification Mapping (e.g., m1A sequencing)

While mass spectrometry provides global quantification, sequencing-based methods are essential for identifying the precise locations of 1-methyladenine modifications within RNA molecules.

A widely used technique for mapping 1-methyladenine across the transcriptome is m1A-seq, which is a type of methylated RNA immunoprecipitation sequencing (MeRIP-seq). frontiersin.orgnih.gov This method relies on the use of an antibody that specifically recognizes and binds to 1-methyladenine. cd-genomics.comcd-genomics.com The general workflow involves fragmenting the total RNA population, followed by immunoprecipitation of the RNA fragments containing m1A using the specific antibody. cd-genomics.comcd-genomics.com The enriched, m1A-containing RNA fragments are then sequenced using next-generation sequencing technologies. frontiersin.org By aligning the sequencing reads to a reference genome or transcriptome, the locations of the m1A modifications can be identified as peaks in the sequencing data. researchgate.net

The presence of a methyl group on the Watson-Crick base-pairing face of adenine in 1-methyladenine can interfere with the process of reverse transcription. oup.comroyalsocietypublishing.org This can lead to either truncation of the newly synthesized complementary DNA (cDNA) or misincorporation of a nucleotide opposite the m1A site. oup.comnih.gov This property is exploited in some mapping techniques. By analyzing the patterns of mutations and truncations in the sequencing data, the location of m1A sites can be inferred at single-nucleotide resolution. springernature.comnih.gov Researchers have even evolved reverse transcriptase enzymes to have higher mutation rates at m1A sites to enhance the detection signal. springernature.comnih.gov

Table 3: Overview of m1A-seq Methodology
StepDescriptionPurpose
RNA FragmentationBreaking down long RNA molecules into smaller fragments.To enable efficient immunoprecipitation and sequencing.
Immunoprecipitation (IP)Using an m1A-specific antibody to capture RNA fragments containing the modification.To enrich for m1A-modified RNA. frontiersin.org
Library Preparation & SequencingConverting the enriched RNA fragments into a library for high-throughput sequencing.To generate sequencing reads corresponding to the m1A-containing regions.
Data AnalysisAligning sequencing reads to a reference and identifying enriched regions (peaks).To map the locations of m1A modifications across the transcriptome. researchgate.net

To improve the accuracy and resolution of m1A mapping, demethylation-based approaches are often employed, sometimes in combination with antibody enrichment. cd-genomics.comcornell.edu These methods utilize enzymes known as demethylases, such as the E. coli AlkB protein or its human homologs ALKBH1 and ALKBH3, which can catalytically remove the methyl group from 1-methyladenine, converting it back to adenine. nih.govnih.gov

Biological Roles and Pathways Beyond Nucleic Acid Modification

Role in Gamete Maturation and Release (e.g., Starfish Oocytes, Sea Cucumber)

1-methyladenine (B1486985) is a pivotal hormone in the reproductive cycle of various echinoderms, most notably starfish. It is responsible for inducing the final stages of oocyte maturation and subsequent release, making the eggs ready for fertilization.

In starfish, immature oocytes are arrested in the prophase of the first meiotic division. The release of a gonad-stimulating substance (GSS), a peptide hormone, from the radial nerves triggers the surrounding follicle cells to produce and release 1-methyladenine. This, in turn, acts on the oocytes to reinitiate meiosis, leading to germinal vesicle breakdown (GVBD) and the formation of a mature, fertilizable egg. Research in the starfish Asterina pectinifera has shown that the amount of 1-methyladenine produced by follicle cells is sufficient to induce both GVBD and the breakdown of the follicular envelope, which is necessary for the release of the oocytes. While 1-methyladenine is a potent inducer of oocyte maturation in starfish, its role in sea cucumbers is less direct. Studies have shown that while it may not induce maturation on its own in some sea cucumber species, it can trigger the shedding of gametes.

The production of 1-methyladenine in starfish follicle cells is initiated by the gonad-stimulating substance (GSS). The binding of GSS to its receptor on the follicle cells activates a G-protein-mediated signaling cascade. This activation leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) through the stimulation of adenylyl cyclase. The rise in cAMP is a critical step in the signaling pathway that ultimately leads to the synthesis of 1-methyladenine.

The key steps in the hormonal signaling pathway leading to 1-methyladenine production can be summarized as follows:

Release of GSS from the radial nerves.

Binding of GSS to its receptor on ovarian follicle cells.

Activation of a G-protein coupled receptor.

Stimulation of adenylyl cyclase.

Increase in intracellular cAMP levels.

Initiation of 1-methyladenine synthesis.

Once produced and released, 1-methyladenine acts as a hormone, binding to specific receptors on the surface of the oocyte. This receptor is a G-protein coupled receptor (GPCR). The binding of 1-methyladenine to its receptor initiates a signal transduction cascade within the oocyte, leading to the resumption of meiosis.

This receptor-mediated action involves the dissociation of the G-protein subunits. The βγ-subunits of the G-protein are believed to play a crucial role in the downstream signaling events. The signal is transduced across the oocyte plasma membrane, leading to the activation of various intracellular signaling molecules and ultimately culminating in the activation of the Maturation Promoting Factor (MPF), a key regulator of the cell cycle. The interaction between 1-methyladenine and its receptor is highly specific, and even small changes to the structure of 1-methyladenine can significantly impact its ability to induce oocyte maturation.

Key Molecules in 1-methyladenine Mediated Gamete Maturation
MoleculeRoleOrganism/Cell Type
Gonad-Stimulating Substance (GSS)Peptide hormone that stimulates 1-methyladenine productionStarfish (Radial Nerves)
G-protein Coupled Receptor (GPCR)Receptor for GSS on follicle cells and for 1-methyladenine on oocytesStarfish (Follicle Cells and Oocytes)
Adenylyl CyclaseEnzyme that produces cAMPStarfish (Follicle Cells)
Cyclic Adenosine Monophosphate (cAMP)Second messenger in the GSS signaling pathwayStarfish (Follicle Cells)
Maturation Promoting Factor (MPF)Key regulator of meiosis resumption in the oocyteStarfish (Oocytes)

Potential as a Biomarker for Food Consumption

1-methyladenine has been detected in some food products, which raises the possibility of its use as a biomarker for the consumption of these foods. hmdb.ca Specifically, it has been identified in chicken and pork. hmdb.ca A biomarker of food consumption is a measurable substance in the body that indicates the intake of a particular food or food group.

While compounds like 1-methylhistidine are well-established urinary biomarkers for meat consumption, the research into 1-methyladenine for this purpose is still in its early stages. nih.govnih.govresearchgate.netresearchgate.net The Human Metabolome Database lists 1-methyladenine as a potential biomarker for the consumption of anatidaes (ducks, geese, swans), chickens, and domestic pigs. hmdb.ca However, comprehensive studies to validate its reliability and specificity as a dietary biomarker in human populations are currently lacking. Further research is needed to determine the correlation between the intake of foods containing 1-methyladenine and its levels in biological samples such as urine or blood.

Potential of 1-methyladenine as a Food Biomarker
CompoundPotential Food SourceStatus as a Biomarker
1-methyladenineChicken, Pork, AnatidaePotential, requires further validation hmdb.ca
1-methylhistidineMeatEstablished nih.govnih.govresearchgate.netresearchgate.net

Involvement in Cellular Signal Transduction (General)

Beyond its specific role as a hormone in echinoderms, 1-methyladenine is involved in the broader landscape of cellular signal transduction through its presence as a modification in RNA molecules, known as N1-methyladenosine (m1A). nih.govnih.gov This post-transcriptional modification plays a crucial role in regulating various aspects of RNA metabolism, which are fundamental to the execution of cellular signaling pathways. nih.gov

The m1A modification can influence:

RNA Stability: The methylation at the N1 position of adenine (B156593) can affect the stability of RNA molecules, thereby modulating the duration and intensity of cellular responses to signals.

RNA Splicing: By altering the structure of RNA, m1A can influence the splicing process, leading to the production of different protein isoforms from a single gene in response to cellular signals.

Protein Translation: The presence of m1A in messenger RNA (mRNA) can impact the efficiency of protein translation, providing another layer of control in the cellular response to signaling events. nih.gov

The enzymes that add (writers), remove (erasers), and recognize (readers) the m1A modification are themselves regulated by cellular signaling pathways, creating a complex interplay between signaling cascades and RNA modifications. nih.govnih.gov For example, the activity of these enzymes can be modulated by phosphorylation, a common mechanism in signal transduction. While the role of free 1-methyladenine as a general signaling molecule in vertebrates is not well-established, its incorporation into RNA represents a significant and widespread mechanism through which it participates in the intricate network of cellular signal transduction. nih.gov

Research Directions and Future Perspectives on 1 Methylpurin 6 Amine

Elucidating Undiscovered Writers, Erasers, and Readers of m1A

The dynamic regulation of m1A modification is orchestrated by a trio of protein classes: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize and bind to it, thereby mediating its downstream effects. nih.govnih.gov While key players have been identified, the complete repertoire of these regulatory proteins is likely not yet fully known.

Writers: The primary methyltransferase complex responsible for m1A installation in many RNA species is the TRMT6/TRMT61A heterodimer. researchgate.net However, other enzymes, such as TRMT10C, are known to be responsible for m1A modifications in specific contexts, like mitochondrial tRNA. acs.orgnih.gov Future research will likely focus on identifying additional m1A methyltransferases that may act on specific RNA types, subcellular locations, or in response to particular cellular signals. Uncovering these new writers will be crucial for understanding the context-specific regulation of m1A.

Erasers: The AlkB family of demethylases, including ALKBH1 and ALKBH3, have been identified as erasers of m1A. researchgate.net ALKBH3 is noted as the primary enzyme known to remove m1A from mRNA. researchgate.net The possibility of other undiscovered demethylases with specificity for different RNA substrates or cellular compartments remains an open area of investigation. Identifying and characterizing these enzymes will provide a more complete picture of how m1A marks are dynamically regulated.

Readers: Proteins containing the YTH (YT521-B homology) domain, such as YTHDF1, YTHDF2, and YTHDF3, have been identified as readers that recognize and bind to m1A-modified RNA. researchgate.netresearchgate.net These interactions are critical for mediating the functional consequences of m1A modification, such as influencing RNA stability and translation. encyclopedia.pub However, it is plausible that other, non-YTH domain-containing proteins also function as m1A readers. The discovery of novel readers will be essential for elucidating the full spectrum of biological pathways influenced by this modification.

The interplay between these writers, erasers, and readers is essential for cellular responses and adaptation. researchgate.net A critical aspect of future research will be to not only identify new regulatory proteins but also to understand the intricate networks that govern their activity and recruitment to specific RNA targets.

Deeper Understanding of m1A's Regulatory Roles in RNA Metabolism

1-methyladenine (B1486985) is implicated in nearly every aspect of RNA metabolism, including RNA stability, splicing, folding, and protein translation efficiency. nih.gov While initial studies have provided a framework for understanding these roles, a more profound and mechanistic understanding is required.

Future research will likely focus on the following key areas:

RNA Stability: The impact of m1A on RNA stability appears to be context-dependent. For instance, demethylation of m1A by ALKBH3 has been shown to increase the half-life of certain mRNAs, while in other contexts, m1A readers like YTHDF2 can target modified transcripts for degradation. nih.govencyclopedia.pub A deeper investigation into how m1A interacts with the cellular RNA decay machinery is needed to resolve these differing outcomes.

Translation Regulation: m1A modification, particularly around the start codon, is thought to promote the translation of methylated mRNA. acs.org Conversely, m1A can also block Watson-Crick base pairing, which can affect reverse transcription and protein translation. nih.gov Further studies are necessary to dissect the precise mechanisms by which m1A modulates ribosome recruitment, translation initiation, and elongation. The role of m1A in tRNA, where it is abundant, is also critical for translation, and its influence on tRNA stability and function warrants further exploration. nih.govacs.org

RNA Splicing and Structure: The addition of a methyl group at the N1 position of adenine (B156593) can disrupt normal Watson-Crick base pairing, leading to alterations in RNA secondary structure. encyclopedia.pub This structural remodeling can, in turn, influence RNA-protein interactions and processes like splicing. Future research should aim to map m1A-induced structural changes across the transcriptome and elucidate how these changes impact the recruitment of splicing factors and the regulation of alternative splicing events.

A more comprehensive understanding of these regulatory roles will be crucial for deciphering the functional consequences of m1A modification in various biological processes.

Further Characterization of 1-Methyladenine's Influence on DNA Dynamics and Repair

While predominantly studied as an RNA modification, 1-methyladenine can also exist in DNA, often as a form of DNA damage resulting from exposure to methylating agents. nih.govthegreerlab.com Its presence in the DNA can have significant consequences for DNA dynamics and repair processes.

Key research directions in this area include:

Impact on DNA Polymerization: 1-methyladenine, along with other methylated bases like N3-methyladenine, can act as a lesion that blocks DNA polymerization during replication. nih.gov Further studies are needed to understand how different DNA polymerases interact with 1-methyladenine and the molecular basis for replication stalling.

Role in DNA Repair: The cellular machinery for DNA repair must be able to recognize and remove aberrant methylations like 1-methyladenine to maintain genomic integrity. nih.gov Investigating the specific DNA repair pathways, such as base excision repair (BER), that are responsible for excising 1-methyladenine from the genome is an important area for future research.

Influence on DNA Structure and Dynamics: The presence of a methyl group in the minor groove of the DNA helix can alter its structure and flexibility. Characterizing the precise structural perturbations caused by 1-methyladenine and how these changes affect the binding of DNA-associated proteins, including transcription factors and chromatin remodelers, will provide valuable insights into its impact on genome function.

A deeper understanding of the interplay between 1-methyladenine in DNA, DNA repair mechanisms, and the maintenance of genome stability is essential for a complete picture of this modification's biological significance.

Development of Novel Research Tools and Methodologies

Advancements in our understanding of 1-methyladenine have been intrinsically linked to the development of sensitive and specific detection methods. Continued innovation in this area is crucial for driving future discoveries.

Future research should focus on:

High-Resolution Mapping Techniques: While methods like m1A-seq have enabled transcriptome-wide mapping, there is a continuous need for techniques with higher resolution, sensitivity, and the ability to provide stoichiometric information. nih.gov The development of single-base resolution technologies, such as m1A-MAP, and methods that combine chemical derivatization with sequencing, like red-m1A-seq, are steps in this direction. frontiersin.orgresearchgate.net

Computational and Bioinformatic Tools: The large datasets generated by high-throughput sequencing require sophisticated computational tools for analysis. Future efforts should focus on developing improved algorithms for the accurate identification of m1A sites from sequencing data and for integrating m1A maps with other omics data to predict functional consequences. nih.gov

In Vivo Imaging and Tracking: The development of tools to visualize and track m1A modifications in living cells in real-time would provide unprecedented insights into their dynamic regulation and function. This could involve the engineering of fluorescent probes or protein-based sensors that specifically recognize m1A.

Advanced Spectrometry and Spectroscopy: Techniques like liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy will continue to be important for the validation of sequencing data and for detailed structural studies of m1A-containing nucleic acids. acs.orgnih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methylpurin-6-amine, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 6-chloropurine with methylamine in polar solvents (e.g., ethanol or dimethylformamide) under reflux, catalyzed by tertiary amines like triethylamine . Industrial-scale production optimizes yield using continuous flow reactors and automated systems to maintain consistency. Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of reactants. Purity is enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern (methyl at N1 and amine at C6). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates the molecular ion peak (m/z 149.15). Infrared (IR) spectroscopy identifies functional groups like NH₂ and C=N stretches .

Q. How can researchers determine the solubility of this compound in various solvents, and what models predict its dissolution behavior?

  • Methodological Answer : Solubility is experimentally determined using a gravimetric "synthetic method" across temperatures (e.g., 298.15–343.55 K). Data are correlated with the modified Apelblat equation to model temperature dependence and the λh equation for solvent-solute interactions. For example, polar aprotic solvents like dimethylformamide (DMF) exhibit higher solubility due to hydrogen bonding with the amine group .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound, and how do substituents influence its reactivity?

  • Methodological Answer : The amino group at C6 undergoes electrophilic substitution (e.g., acylation or alkylation), while the methyl group at N1 stabilizes the purine ring against oxidation. Reactivity studies using UV-vis spectroscopy and kinetic assays reveal that electron-withdrawing substituents on the purine ring reduce nucleophilic attack rates. For example, bromination at C8 requires Lewis acid catalysts like FeCl₃ .

Q. How can structural analogs of this compound be designed to enhance target binding in purine metabolism studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 6-amino-1-methylpurine (lacks methyl at C6) and 2-aminopurine (lacks methyl at N1). Computational docking (e.g., AutoDock Vina) identifies key interactions with enzymes like adenosine deaminase. Methylation at N1 increases metabolic stability, while amine substitution at C6 modulates hydrogen-bonding affinity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in compound purity (>98% required), assay conditions (e.g., buffer pH, co-solvents), or cell-line specificity. Systematic meta-analysis of dose-response curves (e.g., IC₅₀ values) and independent replication in standardized assays (e.g., enzymatic inhibition with purified targets) are critical. Cross-validation using LC-MS/MS ensures compound integrity during biological testing .

Q. How can impurity profiles during synthesis be minimized, and what analytical protocols detect trace contaminants?

  • Methodological Answer : Residual solvents (e.g., triethylamine) and unreacted 6-chloropurine are monitored via gas chromatography (GC-MS). Nitrosamine impurities, if suspected due to secondary amines, are quantified using LC-MS/MS with a limit of detection (LOD) <1 ppm. Process optimization (e.g., post-synthesis washes with acidic buffers) reduces byproduct formation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。